N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate
Description
N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, two ethyl groups, and a 2-oxopentan-1-aminium group. This compound is often used in various chemical and industrial applications due to its unique properties.
Properties
CAS No. |
62077-88-7 |
|---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
benzyl-diethyl-(2-oxopentyl)azanium;nitrate |
InChI |
InChI=1S/C16H26NO.NO3/c1-4-10-16(18)14-17(5-2,6-3)13-15-11-8-7-9-12-15;2-1(3)4/h7-9,11-12H,4-6,10,13-14H2,1-3H3;/q+1;-1 |
InChI Key |
YJVWGXXOIBEIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C[N+](CC)(CC)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate typically involves the reaction of N-benzyl-N,N-diethylamine with 2-oxopentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of nitric acid to form the nitrate salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl alcohol and other oxidized derivatives.
Reduction: Formation of N-benzyl-N,N-diethylamine and other reduced products.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets and pathways involved include membrane phospholipids and protein active sites.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyl-2-oxopentan-1-aminium nitrate
- N-Benzyl-N,N-diethyl-3-oxopentan-1-aminium nitrate
- N-Benzyl-N,N-diethyl-2-oxobutan-1-aminium nitrate
Uniqueness
N-Benzyl-N,N-diethyl-2-oxopentan-1-aminium nitrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
